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Brain-2 protein, mouse - 147258-11-5

Brain-2 protein, mouse

Catalog Number: EVT-1520019
CAS Number: 147258-11-5
Molecular Formula: C10H9ClN2S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brain-2 protein, also known as Brain-specific protein 2, is a crucial component in the study of neurological functions and diseases in mice. This protein plays a significant role in brain development and synaptic plasticity, influencing cognitive processes and neurodegenerative conditions. The study of Brain-2 protein in mice provides insights into its function and potential therapeutic applications.

Source

Brain-2 protein is primarily sourced from the mouse brain, particularly in regions associated with cognitive function such as the hippocampus and cortex. Research has identified various methods to analyze its synthesis and turnover, utilizing techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and mass spectrometry to track protein dynamics in vivo .

Classification

Brain-2 protein belongs to a class of proteins involved in neuronal signaling and synaptic function. It is classified under the category of brain-specific proteins that are critical for normal brain physiology and pathology. This classification highlights its importance in neurobiology, particularly concerning synaptic transmission and plasticity.

Synthesis Analysis

Methods

The synthesis of Brain-2 protein can be analyzed through various methods, including:

  • Stable Isotope Labeling: Utilizing isotopically labeled amino acids allows researchers to trace the incorporation of these amino acids into proteins during synthesis.
  • Mass Spectrometry: This technique is employed to quantify and identify proteins synthesized in specific brain regions, providing detailed insights into protein dynamics.

Technical Details

In studies involving mouse models, researchers typically use diets enriched with isotopically labeled lysine to facilitate the tracking of protein synthesis. For instance, a SILAC diet can be administered for a short period (e.g., 48 hours), followed by tissue collection for proteomic analysis . This approach enables the precise measurement of protein turnover rates and synthesis pathways.

Molecular Structure Analysis

Structure

The molecular structure of Brain-2 protein includes several functional domains that contribute to its role in neuronal signaling. While detailed structural data specific to Brain-2 may not be extensively characterized, it is generally composed of alpha-helices and beta-sheets typical of many neuronal proteins.

Data

Research indicates that Brain-2 protein exhibits specific binding sites for neurotransmitters and other signaling molecules, which are critical for its function in synaptic transmission . Structural studies often utilize techniques like X-ray crystallography or nuclear magnetic resonance to elucidate these features.

Chemical Reactions Analysis

Reactions

Brain-2 protein participates in various biochemical reactions within the brain, including:

  • Phosphorylation: A common post-translational modification that regulates its activity.
  • Protein-protein Interactions: Brain-2 interacts with other synaptic proteins, influencing signaling pathways involved in learning and memory.

Technical Details

The analysis of these reactions typically involves biochemical assays that measure enzyme activity or interaction kinetics. For example, co-immunoprecipitation can be used to study interactions between Brain-2 and other synaptic proteins under different physiological conditions .

Mechanism of Action

Process

The mechanism of action for Brain-2 protein involves its role in modulating synaptic strength and plasticity. It is believed to influence the release of neurotransmitters and the formation of synaptic connections.

Data

Studies have shown that alterations in Brain-2 expression levels can lead to significant changes in cognitive function. For instance, reduced levels of this protein have been linked to impairments in learning and memory tasks in mouse models .

Physical and Chemical Properties Analysis

Physical Properties

Brain-2 protein is typically soluble in physiological buffers at neutral pH but may exhibit varying solubility depending on post-translational modifications such as phosphorylation.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within a physiological range conducive for brain function.

Relevant analyses often involve determining stability under different ionic strengths or temperatures, providing insights into its functional resilience .

Applications

Scientific Uses

Brain-2 protein serves several scientific purposes:

  • Neurobiological Research: Understanding its role can elucidate mechanisms underlying neurodegenerative diseases such as Alzheimer's disease.
  • Therapeutic Targets: As a key player in synaptic function, it presents potential as a target for drug development aimed at enhancing cognitive function or mitigating neurodegeneration.
  • Model Organism Studies: Mouse models expressing modified levels of Brain-2 can be used to study the effects on behavior and cognition, providing a platform for testing new therapeutic strategies .
Introduction to Brain-2 Protein (Brn2/POU3F2)

Historical Discovery and Nomenclature of POU3F2 in Murine Models

The discovery of Brain-2 (Brn2) protein, officially designated POU domain class 3 transcription factor 2 (POU3F2), emerged from early efforts to characterize neural-specific transcriptional regulators in mice. Initially identified through cDNA screening of murine brain libraries in the late 1980s, Brn2 was recognized as a nuclear factor binding to conserved octamer motifs (ATGCAAAT) in neuronal gene promoters [7]. The nomenclature reflects its structural classification: "POU" is an acronym derived from the founding transcription factors Pit-1, Oct-1, and Unc-86, while "3" denotes its subclass membership, and "2" indicates its sequential identification within this subclass [1] [4]. Genetic mapping established its location on mouse chromosome 4 (4 A3; 4 9.73 cM) with a single-exon genomic structure [1] [10]. Alternative designations such as Brn-2, Otf7, and oct-7 appear in literature, reflecting its functional roles (e.g., "Brain-2") or biochemical properties (Octamer-binding protein 7) [4] [10].

Table 1: Nomenclature and Aliases of Murine Brn2

Systematic NameSymbol VariantsFunctional Aliases
POU domain, class 3, transcription factor 2Pou3f2, Otf7, oct-7Brain-2, Brn-2, N-Oct-3
9430075J19RikA230098E07RikNervous system-specific octamer-binding transcription factor

Structural Classification Within the POU Domain Transcription Factor Family

Brn2 belongs to the class III POU domain transcription factors, characterized by a bipartite DNA-binding domain that confers regulatory specificity:

Domain Architecture

  • POU-Specific Domain (POUS): Residues 264–338 adopt a variant β-sheet structure facilitating protein-protein interactions and auxiliary DNA contacts [1] [7]. This domain mediates dimerization on specific DNA elements like MORE (POU dimerization motif) [4].
  • POU Homeodomain (POUH): Residues 359–413 form a helix-turn-helix motif that binds the canonical octamer site in major grooves [1] [7].A flexible linker (15–20 residues) connects these subdomains, enabling conformational adaptability for combinatorial DNA recognition [7] [10].

Functional Motifs

  • Transactivation Domains:
  • N-terminal domain: Enriched in acidic residues, drives basal transcriptional activation.
  • C-terminal domain: Phosphorylation-regulated region with proline/serine residues enabling cell type-specific activity [7] [10].
  • Mammalian-Specific Repeats: Polyglutamine/stretch expansions in the C-terminus influence protein interactions and maternal behavior in mice [4] [10].

Table 2: Structural and Functional Motifs of Brn2

DomainResidues (Mouse)Structural FeaturesFunctional Role
POU-S (POUS)264–338β-sheet scaffoldProtein dimerization, DNA bending
POU-H (POUH)359–413Helix-turn-helixSequence-specific DNA binding
N-terminal TAD1–263Acidic/proline-richTranscriptional activation
C-terminal TAD414–450Proline/serine-richPhospho-regulated signaling

DNA Recognition Mechanism

Brn2 binds DNA as a monomer or homodimer, with subdomains contacting adjacent half-sites. The POUS domain recognizes 5′-ATGC-3′, while POUH binds 5′-AAT-3′, collectively spanning 15–17 bp [7] [10]. Structural plasticity allows adaptation to divergent enhancers, enabling regulation of targets like Ntf3 (neurotrophin-3) during neuronal differentiation [1] [4].

Evolutionary Conservation and Orthologs in Mammalian Species

Brn2 exhibits high sequence conservation in DNA-binding domains but divergent regulatory elements across mammals, reflecting both conserved functions and species-specific adaptations:

Protein Sequence Conservation

  • The POU domain shares >95% amino acid identity between mouse and human orthologs, underscoring strong purifying selection [1] [8].
  • Non-DNA-binding regions diverge significantly, particularly in linker sequences and transactivation domains. Murine-specific amino acid repeats in the C-terminus influence cognitive function and maternal behavior, with no direct human equivalents [4] [10].

Regulatory Divergence

  • Cis-Regulatory Elements: While Brn2-targeting transcription factors (e.g., Sox2) are conserved, enhancer landscapes differ substantially. Human-specific candidate cis-regulatory elements (cCREs) near POU3F2 frequently derive from transposable elements (contributing ~80%), potentially rewiring its expression [8].
  • Expression Patterns: Single-cell transcriptomics reveals Brn2/POU3F2 is enriched in cortical layers 2–5 across mice, marmosets, and humans. However, human brains show expanded expression in oligodendrocyte lineages, correlating with glial module divergence in evolution [2] [8].

Table 3: Evolutionary Features of Brn2 Orthologs

FeatureMouse (Brn2)Human (POU3F2)Evolutionary Implication
Genomic locusChr 4:22.48–22.49 MbChr 6:99.27–99.28 MbSynteny conservation in mammals
POU domain identityReference98%Functional constraint on DNA binding
Expression in gliaLimitedExpanded in oligodendrocytesLineage-specific regulatory adaptation
TE-derived enhancersAbsent~80% of human-specific cCREsHuman brain evolution

Functional Implications

  • Neurological Conservation: Brn2 orthologs regulate analogous processes—neocortical layering, hypothalamic development, and neuronal differentiation—from rodents to primates [1] [5] [8]. Knockout mice exhibit abolished differentiation of paraventricular hypothalamic nuclei and cortical neurons, mirroring human POU3F2 mutation phenotypes [4] [10].
  • Divergent Roles: Murine Brn2 suffices for astrocyte-to-neuron reprogramming, whereas human POU3F2 requires additional factors, suggesting co-factor dependency shifts [1] [8]. This aligns with findings that glial transcriptional networks are 3× more divergent than neuronal ones across species [2].

Illustration: Evolutionary Trajectory of Brn2

Rodent Lineage (Mouse)          Primate Lineage (Human)  │                              │  ● High POU domain conservation ●  │ (≈98% AA identity)           │  │                              │  ● Limited glial expression     ● Expanded oligodendrocyte   │                              │ expression (+4.2-fold)  │                              │  ● Minimal TE-derived CREs      ● 80% human-specific CREs   │                              │ from transposable elements  │                              │  ● Maternal behavior modulation ● No Q-rich repeats; distinct  via poly-Q repeats             social cognition networks  

These evolutionary contrasts highlight Brn2 as a molecular linchpin with deeply conserved mechanistic roles but species-tailored regulatory implementations, particularly in brain development and cognition-related pathways [2] [5] [8].

Properties

CAS Number

147258-11-5

Product Name

Brain-2 protein, mouse

Molecular Formula

C10H9ClN2S2

Synonyms

Brain-2 protein, mouse

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